![molecular formula C7H18Cl3N3 B15219786 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is a chemical compound with the molecular formula C7H18Cl3N3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride typically involves the reaction of 2-methyl-2-azaspiro[3.3]heptane with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyl-2-azaspiro[3.3]heptane+hydrazine hydrate+HCl→6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azaspiroheptane derivatives.
Aplicaciones Científicas De Investigación
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This compound may also interact with enzymes and receptors, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the hydrazinyl group.
6-Hydrazinyl-2-azaspiro[3.3]heptane: Similar structure but without the methyl group.
Uniqueness
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H18Cl3N3 |
|---|---|
Peso molecular |
250.6 g/mol |
Nombre IUPAC |
(2-methyl-2-azaspiro[3.3]heptan-6-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c1-10-4-7(5-10)2-6(3-7)9-8;;;/h6,9H,2-5,8H2,1H3;3*1H |
Clave InChI |
FPXJYVPYORUJEW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(C1)CC(C2)NN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



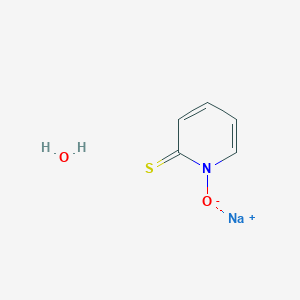
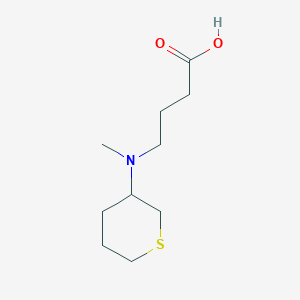

![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
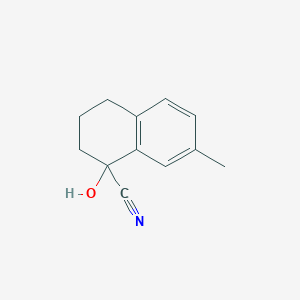

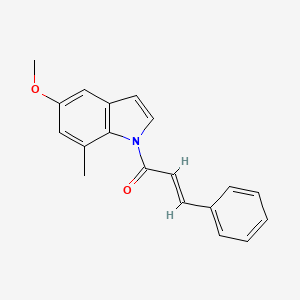
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
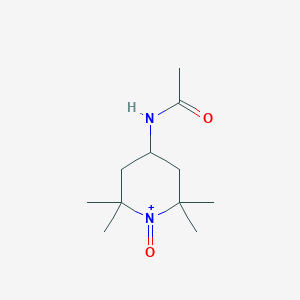
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)


